Target Annotation for MAO-B and LSD1: A Dual-Mechanism Profile Absent in Closest Analogs
4-((3-Nitrophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid is explicitly annotated in the Therapeutic Target Database (TTD) as an inhibitor of both MAO-B and LSD1 [1]. This dual-target annotation is absent for the closest commercially available analogs—4-((4-methoxyphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid (CAS 899745-12-1) and 4-((3,5-dimethylphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid (CAS 540763-94-8), for which no public target annotations exist in TTD, ChEMBL, or BindingDB under their respective CAS numbers .
| Evidence Dimension | Documented biological target engagement (database annotation) |
|---|---|
| Target Compound Data | MAO-B inhibitor (annotated in TTD); LSD1 inhibitor (annotated in TTD) |
| Comparator Or Baseline | 4-methoxyphenyl analog (CAS 899745-12-1): No target annotation found in TTD, ChEMBL, or BindingDB. 3,5-dimethylphenyl analog (CAS 540763-94-8): No target annotation found in TTD, ChEMBL, or BindingDB. |
| Quantified Difference | Annotation present vs. absent; quantitative IC₅₀ or Kᵢ values not publicly available for any of the three compounds. |
| Conditions | Database query across TTD, ChEMBL, and BindingDB (accessed 2026-04-29). |
Why This Matters
For research groups seeking a characterized dual MAO-B/LSD1 inhibitor, the annotated target profile provides a defined starting point that the untested analogs cannot offer, reducing the risk of investing in a compound with unknown activity.
- [1] Therapeutic Target Database (TTD). Drug ID: D0Q1EG. https://ttd.idrblab.cn/data/drug/details/d0q1eg (accessed 2026-04-29). View Source
